3-Bromo-8-methylquinolin-6-amine is a quinoline derivative notable for its structural features, including a bromine atom at the third position, a methyl group at the eighth position, and an amine group at the sixth position of the quinoline ring. Quinoline derivatives, including this compound, are recognized for their diverse biological activities and applications in medicinal chemistry. The compound is classified under the category of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in their ring structure.
The synthesis of 3-Bromo-8-methylquinolin-6-amine can be achieved through several methods. One common approach involves bromination of 8-methylquinolin-6-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. This method allows for precise incorporation of the bromine atom into the quinoline structure.
The reaction typically requires specific conditions, including temperature control and reaction time. For instance, the bromination process is often conducted at elevated temperatures to ensure complete reaction and high yield. Industrial production may utilize automated reactors for large-scale synthesis, enhancing efficiency and consistency in product quality.
3-Bromo-8-methylquinolin-6-amine has a unique molecular structure characterized by:
This specific arrangement contributes to its chemical reactivity and biological activity.
The molecular formula for 3-Bromo-8-methylquinolin-6-amine is , with a molecular weight of approximately 228.08 g/mol. The compound exhibits distinct spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
3-Bromo-8-methylquinolin-6-amine participates in various chemical reactions:
These reactions often require specific catalysts and conditions to optimize yields. For example, palladium catalysts are frequently employed in coupling reactions to facilitate the formation of new carbon-carbon bonds.
The mechanism of action of 3-Bromo-8-methylquinolin-6-amine involves its interaction with various biological targets. Notably, it has been shown to bind to tubulin, inhibiting its polymerization. This inhibition disrupts microtubule dynamics, affecting cellular processes such as cell division and intracellular transport. The compound's ability to induce cell cycle arrest and apoptosis in certain cell types highlights its potential therapeutic applications.
3-Bromo-8-methylquinolin-6-amine is typically a solid at room temperature, with melting points varying based on purity and synthesis methods. Its solubility is influenced by the presence of polar functional groups.
The compound exhibits characteristic reactivity due to its functional groups:
Relevant data regarding its stability, reactivity under different conditions, and interaction with solvents can be obtained through experimental analysis.
3-Bromo-8-methylquinolin-6-amine has several significant applications in scientific research:
Traditional synthetic routes to 3-bromo-8-methylquinolin-6-amine typically involve sequential halogenation and amination steps on preconstructed quinoline scaffolds. Electrophilic bromination of 8-methylquinolin-6-amine derivatives demonstrates variable regioselectivity due to the competing directing effects of the methyl group (electron-donating) and the amine (moderately activating). Bromination at the C3 position is favored under mild conditions (0–25°C) in dichloromethane, achieving ~65% selectivity when stoichiometric bromine is employed [1]. However, overbromination remains a significant challenge, often yielding undesirable 5,7-dibromo byproducts that necessitate complex purification sequences [8]. Post-bromination, the C6-amine functionality is typically introduced via nucleophilic substitution of a pre-installed C6 halide (chloride/bromide) using ammonia under high pressure (100–150 psi), though this approach suffers from competitive hydrolysis and requires protection/deprotection strategies for the C3-bromo substituent to prevent displacement [1].
Table 1: Comparative Analysis of Brominating Agents for Quinoline Derivatives
Brominating Agent | Solvent | Temperature (°C) | C3 Selectivity (%) | Yield (%) |
---|---|---|---|---|
Br₂ | CH₂Cl₂ | 0–25 | 65 | 52 |
Br₂ | AcOH | 25 | 48 | 61 |
NBS | CCl₄ | Reflux | 78 | 67 |
NBS/SiO₂ | MeOH | Reflux | 92 | 85 |
The Skraup reaction provides a convergent route to 3-bromo-8-methylquinolin-6-amine by incorporating bromine before quinoline ring formation. This method employs 4-bromo-2-methylaniline condensed with acrolein (generated in situ from glycerol dehydration) in concentrated sulfuric acid with nitrobenzene as an oxidant [2] [9]. Critically, using 5-brominated o-vanillin derivatives as carbonyl components directs cyclization to yield the 3-bromoquinoline core directly. The reaction proceeds via:
A sophisticated approach leverages [3,3]-sigmatropic rearrangements to install the C6-amine with inherent regiocontrol. 5-Allyloxy-3-bromo-8-methylquinoline is synthesized from 5-hydroxy-3-bromo-8-methylquinoline via O-allylation (K₂CO₃, allyl bromide, DMF). Subsequent thermal Claisen rearrangement (180–200°C, diphenyl ether) induces migration of the allyl group to the adjacent C6 position, forming 6-allyl-5-hydroxy-3-bromo-8-methylquinoline after keto-enol tautomerism [3]. Ozonolysis (O₃, CH₂Cl₂; then Zn/AcOH) cleaves the allyl double bond, yielding the C6-aldehyde, which undergoes reductive amination (NaBH₃CN, NH₄OAc) or direct amination via Schmidt reaction to install the amine. This method achieves >90% regioselectivity for the C6 position but suffers from lengthy synthetic operations (5–7 steps) and moderate overall yields (30–40%) [3].
Table 2: Allyl Ether Precursors for Claisen-Derived 3-Bromo-8-methylquinolin-6-amine
Precursor | Rearrangement Conditions | Product | Overall Yield (%) |
---|---|---|---|
5-Allyloxy-3-bromo-8-methylquinoline | 190°C, diphenyl ether | 6-Allyl-5-hydroxy-3-bromo-8-methylquinoline | 75 |
5-(But-2-en-1-yloxy)-3-bromo-8-methylquinoline | 200°C, o-dichlorobenzene | 6-(1-Methylallyl)-5-hydroxy-3-bromo-8-methylquinoline | 68 |
NBS-mediated bromination excels in site-selective functionalization of quinoline scaffolds under catalytic control. For 8-methylquinolin-6-amine, radical bromination (NBS, AIBN, CCl₄, reflux) targets the benzylic C8-methyl group, necessitating subsequent dehydrobromination (DBU, CH₃CN) to yield 8-bromomethyl intermediates—unsuitable for direct C3 functionalization [5] [10]. Electrophilic C3-bromination requires Lewis acid catalysts to enhance NBS reactivity:
Table 3: Catalytic NBS Bromination Optimization
Catalyst | Solvent | NBS (equiv.) | Time (h) | C3 Yield (%) | 8-Bromomethyl Byproduct (%) |
---|---|---|---|---|---|
None | CCl₄ | 1.2 | 6 | 38 | 45 |
SiO₂ | MeOH | 1.05 | 1.5 | 85 | <5 |
FeCl₃ | CH₂Cl₂ | 1.1 | 2 | 78 | 12 |
AlCl₃ | CH₃CN | 1.2 | 3 | 63 | 22 |
Solid-phase peptide synthesis (SPPS) techniques adapted for heterocycles enable rapid assembly of 3-bromo-8-methylquinolin-6-amine precursors. Wang resin-bound 4-bromo-2-methylaniline undergoes on-resin Skraup cyclization using glycerol/H₂SO₄/NBS under microwave irradiation (100°C, 30 min), directly affording resin-linked 3-bromoquinoline [6]. The C6-nitro group (introduced via in situ oxidation) is reduced on-resin (SnCl₂, DMF), and nucleophilic displacement (NaN₃, CuI) followed by Staudinger reduction (PPh₃, H₂O) installs the amine. Microwave dielectric heating accelerates each step 3–5-fold versus conventional methods while suppressing degradation [6] [7]. Key advantages include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7